(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
Descripción
Propiedades
IUPAC Name |
(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-11(9-17(2)16-10)8-12-13(19)15-14(20-12)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPMOUNDBFHWKU-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole ring: This step might involve the reaction of a suitable hydrazine derivative with a diketone or similar compound.
Attachment of the piperidine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.
Reduction: Reduction reactions could target the double bonds or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, especially at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or other biological activities.
Medicine
Drug development: The compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Structural and Physicochemical Comparisons
The compound shares structural homology with several analogs, differing primarily in substituents on the pyrazole and thiazole rings. Key comparisons are summarized below:
Key Observations :
- Thiazole Modifications : Replacing the thioxo group (as in ) with a piperidine ring introduces basicity, which may improve pharmacokinetic properties (e.g., membrane permeability).
- Electronic Properties : The Z-configuration at the methylene bridge is conserved across analogs, preserving conjugation and planarity critical for bioactivity .
Hypothetical Bioactivity Trends
While biological data for the target compound are absent in the evidence, structural analogs suggest plausible trends:
- Diphenyl Derivatives () : The hydrophobic diphenyl groups in these compounds may enhance binding to lipophilic targets (e.g., enzymes or receptors with aromatic pockets). The thioxo group in could participate in hydrogen bonding or tautomerism, altering target engagement.
- Piperidine vs. Phenethyl Substituents : The piperidine group in the target compound and may confer better solubility and basicity compared to the phenethyl group in , which could favor passive diffusion across biological membranes.
- Aminonaphthalene Derivative (): The aminonaphthalene group introduces aromaticity and hydrogen-bonding capacity, likely directing interactions with DNA or proteins, distinct from the thiazole-focused analogs.
Computational Insights
Tools like Multiwfn could elucidate electronic differences between these compounds. For example:
- Electrostatic Potential (ESP): The dimethylpyrazole in the target compound may create a less electron-rich aromatic system compared to diphenyl analogs, affecting π-π stacking.
- Hydrogen-Bonding Capacity : The piperidine group’s lone pairs could enhance interactions with acidic residues in biological targets, whereas thioxo groups () might act as hydrogen-bond acceptors.
Q & A
Basic: What synthetic strategies are optimal for preparing (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between 1,3-dimethylpyrazole-4-carbaldehyde and a thiazol-4(5H)-one precursor. Key steps include:
- Solvent selection : Anhydrous ethanol or methanol for improved reaction kinetics .
- Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions to drive the condensation .
- Temperature control : Reflux (~80°C) to achieve high yields (>70%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for >95% purity .
Validation : Monitor reaction progress via TLC and confirm structure using NMR and HRMS .
Basic: How can the stereochemical (Z)-configuration of the exo-methylene group be confirmed?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve double-bond geometry (e.g., C5=C bond torsion angles) .
- NOESY NMR : Detect spatial proximity between the pyrazole methyl groups and thiazol-4-one protons .
- Computational modeling : Compare experimental and DFT-calculated NMR chemical shifts for Z vs. E isomers .
Advanced: What computational tools can predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against anti-inflammatory targets (e.g., COX-2) based on structural analogs .
- Multiwfn analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target binding .
- QSAR models : Train using datasets of thiazolidinone derivatives with known IC values (e.g., anti-inflammatory or antimicrobial activities) .
Advanced: How do substituent variations impact biological activity? Resolving contradictions in structure-activity relationships (SAR).
Methodological Answer:
-
Comparative SAR studies :
Substituent Activity Trend Reference Piperidine (vs. alkyl chains) Enhanced solubility and CNS penetration 1,3-Dimethylpyrazole (vs. phenyl) Reduced steric hindrance, increased binding affinity -
In vitro assays : Test against inflammation (LPS-induced TNF-α suppression) and cancer (MTT assay on HeLa cells) .
-
Contradiction resolution : Use meta-analysis of IC data from analogs with varied substituents .
Advanced: What analytical techniques are critical for assessing purity and stability under physiological conditions?
Methodological Answer:
- HPLC-DAD/MS : Quantify degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (>200°C decomposition) .
- Circular dichroism (CD) : Monitor conformational changes in aqueous buffers .
Advanced: How can the compound’s pharmacokinetic (PK) properties be optimized?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~3.5 (predicted) to <2.5 for improved solubility .
- Metabolic stability : Incubate with liver microsomes; use LC-MS to identify CYP450-mediated metabolites .
- Pro-drug design : Esterify the thiazolidinone carbonyl to enhance oral bioavailability .
Basic: What are the key challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Process optimization :
- Replace column chromatography with continuous flow chemistry for large-scale purification .
- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How can in silico toxicology models guide preclinical development?
Methodological Answer:
- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, mutagenicity, and hERG inhibition .
- DEREK Nexus : Identify structural alerts (e.g., thiazolidinone ring’s potential for reactive metabolite formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
